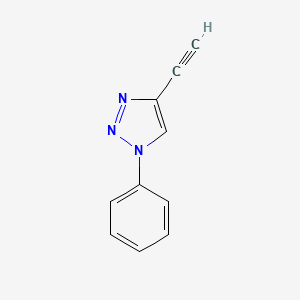
4-ethynyl-1-phenyl-1H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethynyl-1-phenyl-1H-1,2,3-triazole is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their unique chemical properties and wide range of applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The structure of this compound consists of a triazole ring substituted with a phenyl group at the 1-position and an ethynyl group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethynyl-1-phenyl-1H-1,2,3-triazole typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This reaction is highly regioselective and efficient, making it a popular method for synthesizing 1,2,3-triazoles. The general procedure involves the reaction of phenyl azide with ethynylbenzene in the presence of a copper catalyst, such as copper(I) iodide, under mild conditions .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of heterogeneous catalysts, such as copper-on-charcoal, can further enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions: 4-Ethynyl-1-phenyl-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is commonly employed for reduction.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of dihydrotriazoles.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-Ethynyl-1-phenyl-1H-1,2,3-triazole has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and as a probe in bioorthogonal chemistry.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4-ethynyl-1-phenyl-1H-1,2,3-triazole involves its interaction with specific molecular targets. For example, in biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The triazole ring’s ability to mimic amide bonds allows it to interact with various proteins and enzymes, influencing their function and activity .
Comparison with Similar Compounds
1-Phenyl-1H-1,2,3-triazole: Lacks the ethynyl group, which affects its reactivity and applications.
4-Phenyl-1H-1,2,3-triazole: Similar structure but without the ethynyl group, leading to different chemical properties.
1,4-Disubstituted 1H-1,2,3-triazoles: These compounds have different substituents at the 1 and 4 positions, resulting in varied reactivity and applications.
Uniqueness: The presence of the ethynyl group in 4-ethynyl-1-phenyl-1H-1,2,3-triazole imparts unique chemical properties, such as increased reactivity towards certain reactions and enhanced ability to participate in click chemistry. This makes it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C10H7N3 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
4-ethynyl-1-phenyltriazole |
InChI |
InChI=1S/C10H7N3/c1-2-9-8-13(12-11-9)10-6-4-3-5-7-10/h1,3-8H |
InChI Key |
WUVUCZLVDHMOCW-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CN(N=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















